methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate
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Description
Methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.14197277 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate (CAS Number: 1421515-41-4) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C21H21NO5, with a molecular weight of 367.4 g/mol. The compound features a piperidine ring linked to a benzodioxole moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C21H21NO5 |
Molecular Weight | 367.4 g/mol |
CAS Number | 1421515-41-4 |
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,3-benzodioxole have shown efficacy against various pathogens, including bacteria and fungi. The presence of the piperidine ring in this compound may enhance its interaction with microbial targets.
Insecticidal Properties
The compound's structural similarities to other benzodioxole derivatives suggest potential insecticidal activity. Research on related compounds has demonstrated larvicidal effects against Aedes aegypti, the vector responsible for diseases such as dengue and Zika virus. For example, a related study found that certain benzodioxole derivatives exhibited LC50 values as low as 28.9 μM against mosquito larvae .
Neuropharmacological Effects
The piperidine component is also associated with neuropharmacological activities. Compounds with similar structures have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibitors of AChE can be beneficial in treating neurodegenerative diseases like Alzheimer's .
Study on Larvicidal Activity
A study evaluating the larvicidal activity of various benzodioxole derivatives revealed that compounds structurally similar to this compound could potentially serve as effective insecticides. The study reported that certain derivatives exhibited significant toxicity to Aedes aegypti larvae without causing cytotoxicity in mammalian cells .
Neurotoxicity Assessment
Another investigation focused on the neurotoxic effects of related compounds on mammalian models. The results indicated that while some derivatives showed behavioral changes at high doses (2000 mg/kg), they did not exhibit significant structural toxicity in vital organs such as the liver and kidneys .
Properties
IUPAC Name |
methyl 4-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-21(24)16-4-2-14(3-5-16)15-8-10-22(11-9-15)20(23)17-6-7-18-19(12-17)27-13-26-18/h2-7,12,15H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXSWFYAJDXCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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